3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile
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Overview
Description
3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl group, a phenyl group, and a prop-2-ynenitrile group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile typically involves multiple steps, including the formation of the cyclohexyl and phenyl groups, followed by the introduction of the prop-2-ynenitrile group. Common synthetic routes may involve:
Cyclohexyl Group Formation: This can be achieved through cycloaddition reactions or by modifying existing cyclohexane derivatives.
Phenyl Group Introduction: This step often involves Friedel-Crafts alkylation or acylation reactions.
Prop-2-ynenitrile Group Addition: This is usually done through nucleophilic substitution reactions or by using alkyne precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in these processes.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert the nitrile group to an amine or other reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying different parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar in having a cyclohexyl and phenyl group but lacks the prop-2-ynenitrile group.
Phenylpropyne: Contains a phenyl and prop-2-ynenitrile group but lacks the cyclohexyl group.
Cyclohexylpropyne: Contains a cyclohexyl and prop-2-ynenitrile group but lacks the phenyl group.
Properties
CAS No. |
197012-68-3 |
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Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
3-[4-(4-but-3-enylcyclohexyl)phenyl]prop-2-ynenitrile |
InChI |
InChI=1S/C19H21N/c1-2-3-5-16-7-11-18(12-8-16)19-13-9-17(10-14-19)6-4-15-20/h2,9-10,13-14,16,18H,1,3,5,7-8,11-12H2 |
InChI Key |
TUSAFBWKDQIKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC#N |
Origin of Product |
United States |
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